2-(Pyrimidin-5-yl)propan-2-ol
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Overview
Description
2-(Pyrimidin-5-yl)propan-2-ol is an organic compound that features a pyrimidine ring substituted at the 5-position with a propan-2-ol group Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild reaction conditions and functional group tolerance.
Another method involves the condensation of pyrimidine derivatives with appropriate alcohols under acidic or basic conditions. For example, tert-butyl [2-(pyrimidin-2-yl)propan-2-yl]carbamate can be synthesized by reacting tert-butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate with 3-(diethylamino)prop-2-enal in the presence of pyridine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Pyrimidin-5-yl)propan-2-one, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Scientific Research Applications
2-(Pyrimidin-5-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives are known to inhibit enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis and cell proliferation . The compound may also interact with other cellular targets, leading to its observed biological activities.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)propan-2-ol can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)propan-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and exhibits different chemical and biological properties.
2-(Pyrimidin-2-yl)ethanol: This compound has an ethanol group instead of a propan-2-ol group, which affects its reactivity and applications.
2-(Pyrimidin-4-yl)propan-2-ol:
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-pyrimidin-5-ylpropan-2-ol |
InChI |
InChI=1S/C7H10N2O/c1-7(2,10)6-3-8-5-9-4-6/h3-5,10H,1-2H3 |
InChI Key |
OTTNMYLFYRNEIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)O |
Origin of Product |
United States |
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